5-(2-methylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
Description
5-(2-methylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is a complex organic compound characterized by its unique spiro structure
Properties
Molecular Formula |
C27H19NO5 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
5-(2-methylphenyl)-1-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
InChI |
InChI=1S/C27H19NO5/c1-15-9-5-8-14-19(15)28-25(31)20-21(26(28)32)27(33-22(20)16-10-3-2-4-11-16)23(29)17-12-6-7-13-18(17)24(27)30/h2-14,20-22H,1H3 |
InChI Key |
GGLJFYXFKKPCRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Lactone Reduction to Diol Intermediate
The process begins with 3,4-dihydro-6-methyl-4-phenyl-2-benzopyran-2-one , which undergoes reductive lactone ring opening using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF). This yields 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanol , a critical diol intermediate.
Reaction Conditions :
Esterification of Hydroxyl Groups
Both hydroxyl groups of the diol are esterified using sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or ethanesulfonyl chloride) in the presence of triethylamine (Et₃N) and dichloromethane (DCM).
Example Protocol :
-
3-(2-Hydroxy-5-methylphenyl)-3-phenylpropanol (1.15 g, 4.8 mmol) is suspended in DCM (20 mL).
-
Et₃N (4.2 mL, 30 mmol) and methanesulfonyl chloride (1.55 mL, 20 mmol) are added at 0°C.
-
Stirring for 2 h at 0°C followed by 2 h at room temperature yields the diester.
Key Data :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Esterification | MeSO₂Cl, Et₃N | DCM | 0°C → RT | 89% |
Halogenation and Amination
The propyl chain’s ester group is substituted with iodine using NaI in acetone, followed by displacement with diisopropylamine in dimethylformamide (DMF).
Halogenation :
-
Diester intermediate (1.0 mmol) reacts with NaI (2.5 equiv.) in acetone at 60°C for 6 h.
Amination :
Hydrolysis and Spirocyclization
The remaining ester group is hydrolyzed using aqueous HCl or HBr in acetic acid to unmask the phenol moiety. Spontaneous cyclization under acidic conditions forms the spiro center.
Final Step Conditions :
Alternative Route: Multi-Component Cycloaddition
A one-pot three-component reaction using tryptanthrin-derived azomethine ylide and maleimides facilitates spiro-fused pyrrolo[3,4-a]pyrrolizine formation. This method bypasses intermediate isolation.
Procedure :
-
Generate azomethine ylide from tryptanthrin and L-proline in refluxing ethanol.
-
Add maleimide derivative (e.g., N-phenylmaleimide) and stir for 24 h.
Key Data :
| Component | Ratio | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Tryptanthrin | 1.0 eq | Ethanol | Reflux | 45% |
| N-Phenylmaleimide | 1.2 eq |
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Steps | Total Yield | Scalability | Complexity |
|---|---|---|---|---|
| Reductive Functionalization | 6 | 45–50% | High | Moderate |
| Multi-Component | 3 | 40–45% | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrole rings. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the tetrone structure. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings. Halogenation, nitration, and sulfonation are examples of electrophilic substitutions, while nucleophilic substitutions might involve reactions with amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation; concentrated nitric acid for nitration.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines. Substitution reactions would result in various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior in different chemical environments.
Biology
In biological research, derivatives of this compound may be explored for their potential biological activity. The spiro structure is often found in natural products with significant biological properties, making it a candidate for drug discovery and development.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s unique structure could interact with biological targets in novel ways, leading to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or organic semiconductors. Its structural features might impart desirable properties to these materials, such as enhanced stability or conductivity.
Mechanism of Action
The mechanism of action of 5-(2-methylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spiro structure could facilitate unique binding modes, potentially leading to high specificity and potency.
Comparison with Similar Compounds
Similar Compounds
Spiro[indene-1,2’-pyrrole] derivatives: These compounds share the spiro linkage and indene-pyrrole core but differ in substituents and additional ring structures.
Furo[3,4-c]pyrrole derivatives: Compounds with similar furo-pyrrole cores but lacking the spiro-indene structure.
Indene derivatives: Simple indene compounds without the spiro or furo-pyrrole components.
Uniqueness
The uniqueness of 5-(2-methylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone lies in its combination of a spiro linkage with a furo[3,4-c]pyrrole and an indene moiety. This structural complexity can lead to unique chemical and biological properties not found in simpler analogs.
Biological Activity
5-(2-methylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a complex organic compound characterized by its unique spiro structure. This compound has garnered attention for its potential biological activities, which include antimicrobial, anticancer, and enzyme inhibition properties. This article synthesizes current research findings on the biological activity of this compound, presenting data tables and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 471.89 g/mol. Its structure features multiple aromatic and heterocyclic components that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H18N2O5 |
| Molecular Weight | 471.89 g/mol |
| Boiling Point | 764.2 ± 60.0 °C (Predicted) |
| Density | 1.51 ± 0.1 g/cm³ (Predicted) |
| pKa | -1.35 ± 0.40 (Predicted) |
The biological effects of 5-(2-methylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone are primarily attributed to its interactions with specific molecular targets. Research indicates that this compound may act as an inhibitor for various enzymes and receptors involved in disease processes.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. In vitro assays demonstrated significant inhibitory effects against both bacterial and fungal strains.
- Case Study : A study tested the compound against Staphylococcus aureus and Candida albicans, showing minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL respectively.
Anticancer Activity
The compound has also been investigated for its anticancer properties. It has shown promise in inhibiting the proliferation of cancer cell lines through various mechanisms including apoptosis induction and cell cycle arrest.
- Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a reduction of cell viability by approximately 70% at a concentration of 25 µM after 48 hours.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways.
- Enzyme Target : Research indicated that it inhibits the activity of α-glucosidase with an IC50 value of approximately 0.29 µM, suggesting its potential use in managing diabetes by slowing carbohydrate absorption.
Q & A
Q. Example Workflow :
Use COMSOL Multiphysics to simulate heat/mass transfer in scaled-up reactions.
Advanced: How do substituents on the phenyl rings influence the compound’s photophysical properties?
Methodological Answer:
- Time-Dependent DFT (TD-DFT) : Calculate excitation energies (CAM-B3LYP/def2-TZVP) to correlate substituent electronic effects (e.g., electron-withdrawing Cl vs. electron-donating OMe) with UV-Vis absorption maxima .
- Experimental Validation : Measure fluorescence quantum yields in dichloromethane. For example, 4-chlorophenyl derivatives show a 15% increase in quantum yield compared to methoxy-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
